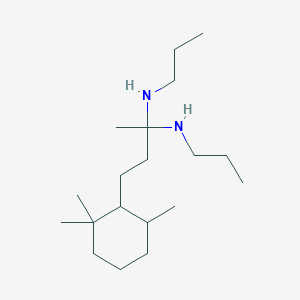![molecular formula C20H28N2O2 B14390766 4,4'-[Octane-1,6-diylbis(oxy)]dianiline CAS No. 90076-88-3](/img/structure/B14390766.png)
4,4'-[Octane-1,6-diylbis(oxy)]dianiline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-[Octane-1,6-diylbis(oxy)]dianiline is an organic compound characterized by the presence of two aniline groups connected by an octane chain through ether linkages
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[Octane-1,6-diylbis(oxy)]dianiline typically involves the reaction of 4-nitrophenol with 1,6-dibromohexane to form 4,4’-[Octane-1,6-diylbis(oxy)]dinitrobenzene. This intermediate is then reduced to the corresponding diamine using hydrogenation or other reducing agents such as iron powder in acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
4,4’-[Octane-1,6-diylbis(oxy)]dianiline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions are used.
Substitution: Electrophilic substitution reactions typically require acidic conditions and reagents like nitric acid, sulfuric acid, or halogens.
Major Products
Oxidation: Quinone derivatives.
Reduction: Diamine derivatives.
Substitution: Various substituted aniline derivatives depending on the reagents used.
科学研究应用
4,4’-[Octane-1,6-diylbis(oxy)]dianiline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of polymers and other complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and resins.
作用机制
The mechanism of action of 4,4’-[Octane-1,6-diylbis(oxy)]dianiline involves its interaction with various molecular targets and pathways. The compound’s aniline groups can participate in hydrogen bonding and π-π interactions, influencing its reactivity and binding properties. These interactions can affect the compound’s behavior in biological systems and its efficacy in industrial applications.
相似化合物的比较
Similar Compounds
- 4,4’-[Ethane-1,2-diylbis(oxy)]dianiline
- 4,4’-[Butane-1,4-diylbis(oxy)]dianiline
- 4,4’-[Hexane-1,6-diylbis(oxy)]dianiline
Uniqueness
4,4’-[Octane-1,6-diylbis(oxy)]dianiline is unique due to its longer octane chain, which can influence its physical properties, such as flexibility and solubility. This makes it particularly useful in applications requiring specific material characteristics, such as the production of flexible polymers and advanced composites.
属性
CAS 编号 |
90076-88-3 |
|---|---|
分子式 |
C20H28N2O2 |
分子量 |
328.4 g/mol |
IUPAC 名称 |
4-[6-(4-aminophenoxy)octoxy]aniline |
InChI |
InChI=1S/C20H28N2O2/c1-2-18(24-20-13-9-17(22)10-14-20)6-4-3-5-15-23-19-11-7-16(21)8-12-19/h7-14,18H,2-6,15,21-22H2,1H3 |
InChI 键 |
XRXJCRJPBMVVAI-UHFFFAOYSA-N |
规范 SMILES |
CCC(CCCCCOC1=CC=C(C=C1)N)OC2=CC=C(C=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![S-Methyl-N-{2-[(methylsulfanyl)methyl]-3-phenylpropanoyl}-L-cysteine](/img/structure/B14390684.png)
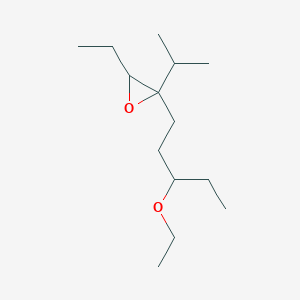
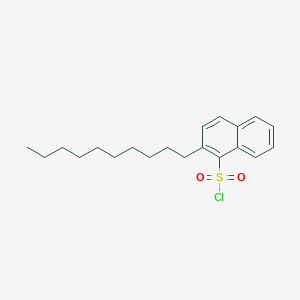
![(Bicyclo[2.2.1]heptan-2-ylidene)acetic acid](/img/structure/B14390693.png)

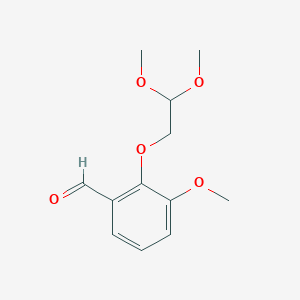
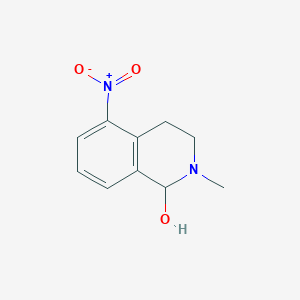
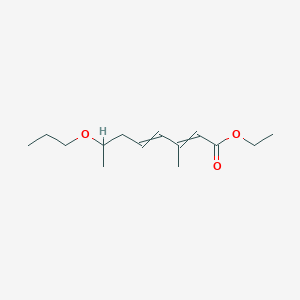



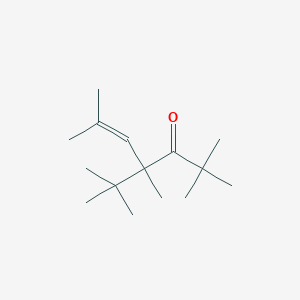
![1-(4-{[Dimethyl(phenyl)silyl]oxy}but-2-yn-1-yl)piperidine](/img/structure/B14390752.png)
